molecular formula C6H14ClNO2 B1315297 4-(Dimethylamino)butanoic acid hydrochloride CAS No. 69954-66-1

4-(Dimethylamino)butanoic acid hydrochloride

Cat. No. B1315297
CAS RN: 69954-66-1
M. Wt: 167.63 g/mol
InChI Key: RDTALXUBMCLWBB-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butanoic acid hydrochloride, also known as 4-(dimethylamino)butyric acid hydrochloride, is commonly employed in solution-phase peptide synthesis. Its chemical formula is C₆H₁₃NO₂·HCl , with a molecular weight of 167.63 g/mol . This compound plays a crucial role in the creation of peptide sequences.


Synthesis Analysis

The synthesis of 4-(Dimethylamino)butanoic acid hydrochloride involves the reaction of γ-aminobutyric acid with formaldehyde and formic acid under reflux conditions. The resulting solution is then acidified with hydrochloric acid and evaporated to dryness .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)butanoic acid hydrochloride consists of a butyric acid backbone with a dimethylamino group attached. The hydrochloride salt forms due to the protonation of the carboxylic acid group .


Chemical Reactions Analysis

This compound primarily participates in peptide synthesis reactions. Its carboxylic acid group serves as a key functional group for peptide bond formation. Additionally, it can undergo NMR analysis to confirm its structure .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 151.0°C to 155.0°C .
  • Storage : Store under inert gas to prevent air sensitivity and hygroscopicity .

Scientific Research Applications

Antimicrobial Activity

The compound has shown potential in antimicrobial applications. Dimmock et al. (1978) synthesized diastereoisomeric alcohols related to 4-(dimethylamino)butanoic acid hydrochloride and evaluated their antimicrobial properties. The study found promising levels of antifungal activity in some derivatives, indicating potential use in developing antifungal agents (Dimmock et al., 1978).

Catalysis in Organic Synthesis

Liu et al. (2014) utilized a salt of 4-(Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylating alcohols and phenols. This highlights the compound's rolein facilitating chemical reactions, especially in organic synthesis, by acting as an effective and recyclable catalyst (Liu et al., 2014).

Charge-Transfer Complex Formation

Rodríguez et al. (1996) reported the synthesis of 4-(Dimethylamino)phenylethyne, which forms a charge-transfer complex with acceptors. This ability to form charge-transfer complexes can be valuable in developing new materials for electronic applications (Rodríguez et al., 1996).

Synthetic Chemistry

In synthetic chemistry, the compound has been used in various processes. For example, Sun Guo-dong (2011) used a related compound in the synthesis of 2-Chloronicotinic Acid, demonstrating its utility in complex organic synthesis processes (Sun Guo-dong, 2011).

Photolabile Protecting Group in Nanofluidics

Ali et al. (2012) used a derivative of 4-(Dimethylamino)butanoic acid as a photolabile protecting group in synthetic ion channels. This research has implications in the development of nanofluidic devices for controlled release, sensing, and information processing applications (Ali et al., 2012).

Safety And Hazards

  • Precautionary Measures : Handle with care, wear protective gear, and seek medical advice if needed .

properties

IUPAC Name

4-(dimethylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTALXUBMCLWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507054
Record name 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)butanoic acid hydrochloride

CAS RN

69954-66-1
Record name 69954-66-1
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Record name 4-(Dimethylamino)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)butyric acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
D Lumpi, C Braunshier, E Horkel… - ACS Combinatorial …, 2014 - ACS Publications
In a preliminary investigation by our group, we found that poly(styrene-oxyethylene) graft copolymers (PS-PEG), for example, TentaGel resins, are advantageous for gel-phase 13 C …
Number of citations: 6 pubs.acs.org
MLCM Anderssonb, A Hallberg - Acta Chemica Scandinavica, 1993 - actachemscand.org
Results Reactions of iodobenzene (4a) and 1-iodonaphthalene (4b) with l—3 were performed in DMF under the phase-transfer conditions developed by Jeffery, 17 using potassium …
Number of citations: 48 actachemscand.org
D Lumpi - 2018 - scholar.archive.org
A convenient approach for the synthesis of monodisperse oligo (ethylene glycols)(OEGs) up to 12 sub-units is described. A novel cleavage protocol replacing laborious hydrogenolysis …
Number of citations: 2 scholar.archive.org
G Romeo, L Salerno, V Pittalà, MN Modica… - European Journal of …, 2014 - Elsevier
A new series of high affinity ligands and antagonists for the α 1D -adrenergic receptor (AR) has been discovered. New molecules present a [1]benzothieno[3,2-d]pyrimidin-2,4(1H,3H)-…
Number of citations: 10 www.sciencedirect.com
MJ Carrasco, S Alishetty, MG Alameh, H Said… - Communications …, 2021 - nature.com
Lipid Nanoparticles (LNPs) are used to deliver siRNA and COVID-19 mRNA vaccines. The main factor known to determine their delivery efficiency is the pKa of the LNP containing an …
Number of citations: 126 www.nature.com
F Di Cristo - 2017 - elea.unisa.it
Huntington's disease (HD) is an adult-onset, neurodegenerative disorder. It is a genetic dominantly inherited disease caused by a polyglutamine (polyQ) expansion mutation in the …
Number of citations: 0 elea.unisa.it
P Picconi, C Hind, S Jamshidi, K Nahar… - Journal of Medicinal …, 2017 - ACS Publications
A new class of nontoxic triaryl benzimidazole compounds, derived from existing classes of DNA minor groove binders, were designed, synthesized, and evaluated for their antibacterial …
Number of citations: 48 pubs.acs.org
F Di Cristo, A Calarco, FA Digilio, MS Sinicropi… - International Journal of …, 2020 - mdpi.com
A mismatch between β-oxidation and the tricarboxylic acid cycle (TCA) cycle flux in mitochondria produces an accumulation of lipid metabolic intermediates, resulting in both blunted …
Number of citations: 8 www.mdpi.com
E Kenjo, H Hozumi, Y Makita, KA Iwabuchi… - Nature …, 2021 - nature.com
Genome editing therapy for Duchenne muscular dystrophy (DMD) holds great promise, however, one major obstacle is delivery of the CRISPR-Cas9/sgRNA system to skeletal muscle …
Number of citations: 79 www.nature.com
S Alishetty, M Carrasco, MG Alameh, M Paige, H Said… - 2021 - researchsquare.com
Concerns with current mRNA Lipid Nanoparticle (LNP) systems include dose-limiting reactogenicity, adverse events that may be partly due to systemic off target expression of the …
Number of citations: 7 www.researchsquare.com

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